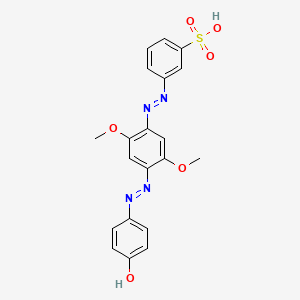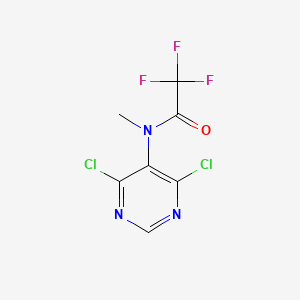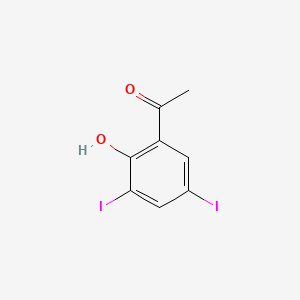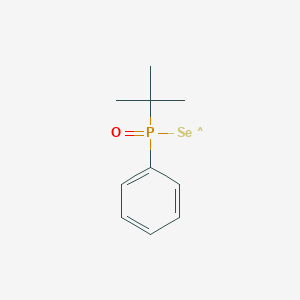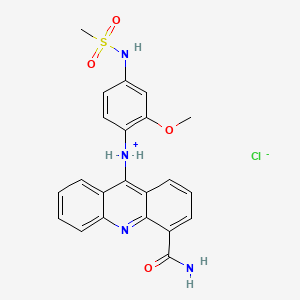
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is an analogue of amsacrine, a well-known anticancer drug, and has been studied for its enhanced lipophilicity and broader clinical antitumor spectrum .
Vorbereitungsmethoden
The synthesis of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine core, followed by the introduction of the carboxamide group. The methoxy and methylsulfonamido groups are then added to the aniline ring, which is subsequently attached to the acridine core. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Analyse Chemischer Reaktionen
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the reactivity of acridine derivatives.
Biology: The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further biological studies.
Medicine: As an analogue of amsacrine, it is being investigated for its potential use in cancer therapy, particularly for tumors that are resistant to other treatments.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell cycle arrest. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Compared to other acridine derivatives, 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is more lipophilic and has a broader antitumor spectrum. Similar compounds include:
Amsacrine: Known for its anticancer properties but less effective against solid tumors.
Daunorubicin: Another anticancer agent with a different mechanism of action.
Adriamycin: Widely used in cancer therapy but with a different chemical structure and action.
Eigenschaften
CAS-Nummer |
63178-48-3 |
|---|---|
Molekularformel |
C22H21ClN4O4S |
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
(4-carbamoylacridin-9-yl)-[4-(methanesulfonamido)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C22H20N4O4S.ClH/c1-30-19-12-13(26-31(2,28)29)10-11-18(19)25-20-14-6-3-4-9-17(14)24-21-15(20)7-5-8-16(21)22(23)27;/h3-12,26H,1-2H3,(H2,23,27)(H,24,25);1H |
InChI-Schlüssel |
OHILZYUNDODLBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


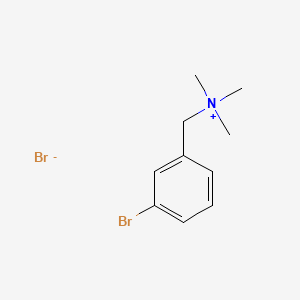

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
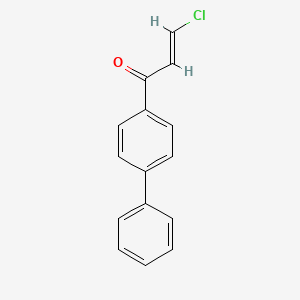
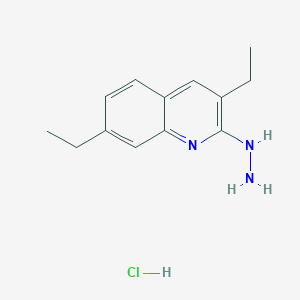
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
